molecular formula C10H10INO2 B8360020 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8360020
M. Wt: 303.10 g/mol
InChI Key: AMRHIRBSDCDBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an iodine atom at the 8th position, a methoxy group at the 7th position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a base such as sodium hydroxide.

    Cyclization: The formation of the dihydroisoquinolinone core can be achieved through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Using batch reactors for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Reduction of the iodine atom to form deiodinated products.

    Substitution: Nucleophilic substitution reactions at the iodine position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of deiodinated isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine atom at the 8th position.

    8-iodo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.

    8-iodo-7-methoxyisoquinoline: Lacks the dihydroisoquinolinone core.

Uniqueness

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the iodine atom and methoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10INO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

AMRHIRBSDCDBHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCNC2=O)C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (53a, 1.7 g, 9.6 mmol) in conc. H2SO4 (40 mL) was added portionwise NIS (2.4 g, 11 mmol) at 0° C. The mixture was stirred at room temperature for 14 hours. The mixture was chilled to 0° C. and basified with aq. NaOH to pH 8. The mixture was extracted with EtOAc (5×60 mL). The combined organic layers were washed with brine (3×60 mL), dried over Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 1:1) to give 8-iodo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (53b, 2.1 g, 79%) as a yellow solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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